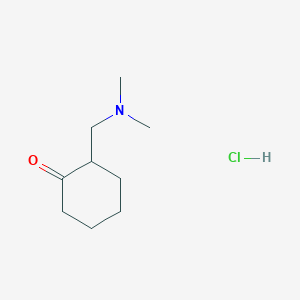
2-(二甲氨基甲基)-1-环己酮盐酸盐
描述
The compound 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride (DAMC) is a chemical of interest due to its relevance in pharmaceutical applications, particularly as an impurity in tramadol, a widely used analgesic . The compound is also an important intermediate in the synthesis of various organic molecules .
Synthesis Analysis
The synthesis of DAMC can be achieved through the Mannich reaction, which involves the use of cyclohexanone, polyformaldehyde, and dimethylamine hydrochloride. Optimal reaction conditions have been determined using uniform experiment design, resulting in a yield of 75.1% under the conditions of a molar ratio of cyclohexanone:polyformaldehyde:dimethylamine hydrochloride = 2.1:1:1, a reaction temperature of 95°C, and a reaction time of 2.7 hours .
Molecular Structure Analysis
The molecular structure of DAMC-related compounds has been studied using various spectroscopic methods. For instance, the reaction of DAMC with m-anisyl magnesium bromide yielded a mixture of Z- and E-isomers, which were separated and had their configurations determined by 13C NMR spectra . Additionally, the crystal structure of related cyclohexanone derivatives has been characterized by X-ray single-crystal diffraction, revealing different conformations of the cyclohexenone rings and the presence of intramolecular hydrogen bonds .
Chemical Reactions Analysis
DAMC can undergo further chemical reactions to form various derivatives. For example, it can react with m-anisyl magnesium bromide to form 1-(m-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol, with the reaction's stereochemistry being a subject of discussion . Additionally, DAMC can be involved in [4 + 2] cycloaddition reactions, as demonstrated by the synthesis of 4-Hydroxymethyl-2-cyclohexen-1-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of DAMC have been explored through different analytical techniques. A validated HPLC method using a precolumn derivatization reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH) in acidic conditions has been developed for the determination of DAMC. This method is selective, quantitative, and allows for the determination of DAMC at low ppm levels . The method's validation included assessments of selectivity, precision, linearity, accuracy, and robustness.
科学研究应用
Application
It’s used as an intermediate and starting reagent for organic synthesis. It also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
Results or Outcomes
The outcomes of using this compound as an intermediate would be the successful synthesis of the target compounds, such as bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
2. 2-((Dimethylamino)methyl)-4-formyl-6-methoxyphenyl Acrylate
Application
This compound is used in the preparation of thermo-pH responsive polymers .
Methods of Application
The compound is used in the preparation of a new series of thermo-pH functional polymers with different molar concentrations .
Results or Outcomes
The polymers prepared using this compound showed responsivity to both temperature and pH .
3. Stimuli-responsive Polymersomes
Application
A block copolymer bearing poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) as the hydrophilic block and polystyrene (PS) as the hydrophobic block forms aggregates that precipitate at higher temperatures due to the low critical solution temperature (LCST) of the PDMAEMA block .
Results or Outcomes
The outcomes of using this compound as an intermediate would be the successful synthesis of the target compounds .
4. 2-(Dimethylamino)ethyl Acrylate
Application
2-(Dimethylamino)ethyl acrylate (DMAEMA) can be used as a starting material in the synthesis of poly(DMAEMA) and amphiphilic block copolymers .
Methods of Application
The compound is used in the preparation of a new series of thermo-pH functional polymers with different molar concentrations .
Results or Outcomes
Poly(DMAEMA) is a thermal and pH-sensitive biocompatible polymer widely used in various applications .
5. 2-Dimethylaminoethyl Chloride Hydrochloride
Application
It’s used as an alkylation reagent .
Results or Outcomes
The outcomes of using this compound as an intermediate would be the successful synthesis of the target compounds .
6. 2-(Dimethylamino)ethyl Methacrylate
Application
2-(Dimethylamino)ethyl methacrylate (DMAEMA) can be used as a starting material in the synthesis of poly(DMAEMA) and amphiphilic block copolymers .
Methods of Application
The compound is used in the preparation of a new series of thermo-pH functional polymers with different molar concentrations .
Results or Outcomes
Poly(DMAEMA) is a thermal and pH-sensitive biocompatible polymer widely used in various applications .
安全和危害
The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, 2-(Dimethylamino)ethanethiol hydrochloride is toxic if swallowed or in contact with skin5.
未来方向
The future directions in the research of similar compounds often involve their potential applications in various fields. For instance, Poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA) and its copolymers represent one example of functional materials which inhibit the growth of both harmful Gram-negative and Gram-positive bacteria6.
Please consult with a professional chemist or a relevant expert for more accurate and specific information. This information is based on the general knowledge and may not be fully applicable to “2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride”.
属性
IUPAC Name |
2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h8H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVHTSWMNNSUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658752 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | |
CAS RN |
42036-65-7 | |
| Record name | Cyclohexanone, 2-[(dimethylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42036-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Dimethylamino)methyl)cyclohexanone hydrochloride, (2RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042036657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42036-65-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl((2-oxocyclohexyl)methyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexanone, 2-[(dimethylamino)methyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(DIMETHYLAMINOMETHYL)-1-CYCLOHEXANONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UU6LE6AUC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)



![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)



